Cas no 2228253-91-4 (tert-butyl N-[2-(3-hydroxypiperidin-3-yl)-1-phenylethyl]carbamate)
tert-butyl N-[2-(3-hydroxypiperidin-3-yl)-1-phenylethyl]carbamate Chemical and Physical Properties
Names and Identifiers
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- EN300-1872393
- 2228253-91-4
- tert-butyl N-[2-(3-hydroxypiperidin-3-yl)-1-phenylethyl]carbamate
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- Inchi: 1S/C18H28N2O3/c1-17(2,3)23-16(21)20-15(14-8-5-4-6-9-14)12-18(22)10-7-11-19-13-18/h4-6,8-9,15,19,22H,7,10-13H2,1-3H3,(H,20,21)
- InChI Key: GGOLLEFGHCMRIC-UHFFFAOYSA-N
- SMILES: OC1(CNCCC1)CC(C1C=CC=CC=1)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 320.20999276g/mol
- Monoisotopic Mass: 320.20999276g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 388
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 70.6Ų
tert-butyl N-[2-(3-hydroxypiperidin-3-yl)-1-phenylethyl]carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1872393-0.05g |
tert-butyl N-[2-(3-hydroxypiperidin-3-yl)-1-phenylethyl]carbamate |
2228253-91-4 | 0.05g |
$851.0 | 2023-06-01 | ||
| Enamine | EN300-1872393-0.1g |
tert-butyl N-[2-(3-hydroxypiperidin-3-yl)-1-phenylethyl]carbamate |
2228253-91-4 | 0.1g |
$892.0 | 2023-06-01 | ||
| Enamine | EN300-1872393-0.25g |
tert-butyl N-[2-(3-hydroxypiperidin-3-yl)-1-phenylethyl]carbamate |
2228253-91-4 | 0.25g |
$933.0 | 2023-06-01 | ||
| Enamine | EN300-1872393-0.5g |
tert-butyl N-[2-(3-hydroxypiperidin-3-yl)-1-phenylethyl]carbamate |
2228253-91-4 | 0.5g |
$974.0 | 2023-06-01 | ||
| Enamine | EN300-1872393-1.0g |
tert-butyl N-[2-(3-hydroxypiperidin-3-yl)-1-phenylethyl]carbamate |
2228253-91-4 | 1g |
$1014.0 | 2023-06-01 | ||
| Enamine | EN300-1872393-2.5g |
tert-butyl N-[2-(3-hydroxypiperidin-3-yl)-1-phenylethyl]carbamate |
2228253-91-4 | 2.5g |
$1988.0 | 2023-06-01 | ||
| Enamine | EN300-1872393-5.0g |
tert-butyl N-[2-(3-hydroxypiperidin-3-yl)-1-phenylethyl]carbamate |
2228253-91-4 | 5g |
$2940.0 | 2023-06-01 | ||
| Enamine | EN300-1872393-10.0g |
tert-butyl N-[2-(3-hydroxypiperidin-3-yl)-1-phenylethyl]carbamate |
2228253-91-4 | 10g |
$4360.0 | 2023-06-01 |
tert-butyl N-[2-(3-hydroxypiperidin-3-yl)-1-phenylethyl]carbamate Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on tert-butyl N-[2-(3-hydroxypiperidin-3-yl)-1-phenylethyl]carbamate
Professional Introduction to Compound with CAS No. 2228253-91-4 and Product Name: *tert-butyl N-[2-(3-hydroxypiperidin-3-yl)-1-phenylethyl]carbamate*
Compound with the CAS number 2228253-91-4 and the product name tert-butyl N-[2-(3-hydroxypiperidin-3-yl)-1-phenylethyl]carbamate represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The unique combination of functional groups, including a tert-butyl group, a hydroxypiperidine moiety, and a phenylethyl moiety, makes this compound a promising candidate for further exploration.
The molecular structure of this compound can be broken down into several key components that contribute to its chemical properties and potential biological activities. The presence of the tert-butyl group provides steric hindrance, which can influence the compound's solubility and reactivity. Additionally, the hydroxypiperidine moiety introduces a hydroxyl group into the piperidine ring, which can participate in hydrogen bonding and affect the compound's interaction with biological targets. The phenylethyl group, on the other hand, contributes to the compound's lipophilicity and can influence its absorption and distribution within biological systems.
In recent years, there has been growing interest in the development of novel compounds that can modulate neurological pathways. The hydroxypiperidine moiety in this compound is particularly noteworthy, as piperidine derivatives have shown promise in various neurological disorders due to their ability to interact with specific receptors and enzymes. Research has indicated that compounds containing hydroxypiperidine groups may have potential applications in treating conditions such as Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. The tert-butyl group further enhances the stability of the molecule, making it more suitable for long-term pharmacological studies.
The phenylethyl group in the molecular structure of this compound also plays a crucial role in its overall properties. Phenylethyl derivatives are known for their ability to cross the blood-brain barrier, which is essential for compounds intended to act on central nervous system targets. This characteristic makes tert-butyl N-[2-(3-hydroxypiperidin-3-yl)-1-phenylethyl]carbamate a valuable candidate for further investigation in pharmacological research. Additionally, the presence of multiple functional groups allows for diverse modifications, enabling researchers to fine-tune the compound's properties for specific applications.
Recent studies have highlighted the importance of structural diversity in drug discovery programs. The complex architecture of this compound exemplifies how combining different functional groups can lead to novel pharmacophores with unique properties. In particular, the combination of a hydroxypiperidine moiety with a phenylethyl group has been observed to enhance binding affinity and selectivity towards certain biological targets. This observation underscores the potential of this compound as a lead molecule for developing new therapeutic agents.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the hydroxypiperidine group is particularly critical, as it must be incorporated without disrupting the overall molecular structure. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to achieve this goal. These methods not only ensure high efficiency but also minimize unwanted byproducts, making the synthesis more sustainable and scalable.
In conclusion, compound with CAS number 2228253-91-4 and product name tert-butyl N-[2-(3-hydroxypiperidin-3-yl)-1-phenylethyl]carbamate represents a significant advancement in chemical and pharmaceutical research. Its unique molecular structure, characterized by key functional groups such as the tert-butyl group, hydroxypiperidine moiety, and phenylethyl group, makes it a promising candidate for further exploration in drug development. Recent studies highlight its potential applications in treating neurological disorders, making it an attractive target for future research endeavors.
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